2,5-Dihydrothiophene-3,4-dicarboxylic acid

Cantharidin total synthesis Diels-Alder cycloaddition Process chemistry yield optimization

Researchers and procurement managers face a handling dilemma: the reactive anhydride form of this scaffold is hydrolytically unstable, while aromatic thiophene analogs lack the required Diels-Alder reactivity. This diacid solves both problems. - **Core Value**: Stable, storable procurement form of the 2,5-dihydrothiophene-3,4-dicarboxylic anhydride dienophile. - **Validated Performance**: Enables both classic high-pressure (63% yield) and ionic-liquid-mediated (90% yield) Diels-Alder routes to cantharidin. - **Divergent Access**: Generates ~78:22 to 85:15 cycloadduct isomer ratio, supporting cantharidin analog medicinal chemistry.

Molecular Formula C6H6O4S
Molecular Weight 174.18 g/mol
Cat. No. B12123334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydrothiophene-3,4-dicarboxylic acid
Molecular FormulaC6H6O4S
Molecular Weight174.18 g/mol
Structural Identifiers
SMILESC1C(=C(CS1)C(=O)O)C(=O)O
InChIInChI=1S/C6H6O4S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H2,(H,7,8)(H,9,10)
InChIKeyJNCDNHOVNQOIEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dihydrothiophene-3,4-dicarboxylic Acid: Cantharidin Precursor and Dienophile Building Block


2,5-Dihydrothiophene-3,4-dicarboxylic acid (CAS 20688-07-7) is a sulfur-containing heterocyclic dicarboxylic acid featuring a non-aromatic thiophene ring with carboxylic acid groups at the 3- and 4-positions. Its core structural distinction is the –CH₂–S–CH₂– bridge across the 2- and 5-positions, which electronically deactivates the endocyclic double bond and makes the corresponding anhydride a highly effective dienophile in high-pressure Diels–Alder cycloadditions with furan [1]. This reactivity profile is the basis for its established role in the total synthesis of cantharidin, a natural product of pharmaceutical interest [1][2].

Why 2,5-Dihydrothiophene-3,4-dicarboxylic Acid Is Irreplaceable


The 2,5-dihydrothiophene-3,4-dicarboxylic acid scaffold occupies a narrow structural niche that is not interchangeable with its closest analogs. Aromatic thiophene-2,5-dicarboxylic acid lacks the non-aromatic 2,5-dihydro ring required for the dienophile reactivity that drives cantharidin synthesis [1]. Conversely, the directly reactive anhydride form (2,5-dihydrothiophene-3,4-dicarboxylic anhydride) is hydrolytically sensitive, necessitating the diacid as a stable, storable procurement form that can be converted to the anhydride immediately before use [2]. These property cliffs mean that generic replacement by a different thiophene dicarboxylic acid would either lose the defining reactivity or compromise practical handling stability [1][2].

Quantitative Evidence for Procurement Decisions


Cantharidin Synthesis Yield Across Protocols

When used as its anhydride derivative (generated from the diacid), 2,5-dihydrothiophene-3,4-dicarboxylic acid enables cantharidin synthesis via a Diels–Alder/desulfurization sequence. The original method described in US 4298752 achieves an isolated cantharidin yield of 63% after one recrystallization following high-pressure cycloaddition of the anhydride with furan and subsequent Raney nickel desulfurization [1]. A more recent process (CN106674248, 2017) using 1-butyl-3-methylimidazolium tetrafluoroborate as solvent at ambient pressure attains 90% isolated yield of cantharidin from the same anhydride intermediate after 19 h at 50 °C, as monitored by HPLC (92% reaction purity, 95% anhydride consumption) [2]. This 27-percentage-point yield improvement demonstrates that the choice of synthetic protocol—not the building block itself—determines process efficiency, and that the diacid-derived anhydride is compatible with both legacy and modern high-yield methods.

Cantharidin total synthesis Diels-Alder cycloaddition Process chemistry yield optimization

Dienophile Reactivity: Sulfur-Bridged vs Unbridged Systems

The core structural differentiation of 2,5-dihydrothiophene-3,4-dicarboxylic acid (and its anhydride) is the –CH₂–S–CH₂– bridge, which reduces the electron density of the endocyclic C3–C4 double bond and activates it toward cycloaddition with furan [1]. In the absence of this sulfur bridge, simple maleic anhydride and dimethyl maleate exhibit markedly lower cycloaddition efficiency with furan under comparable conditions, as documented in the Diels–Alder literature [2]. Specifically, US 4298752 Table II shows that using the sulfur-bridged dienophile (2,5-dihydrothiophene-3,4-dicarboxylic anhydride) with furan achieves 79–100% conversion at 1–15 × 10⁵ kPa, with the desired cycloadduct isomer formed in 78–85% selectivity [1]. By contrast, maleic anhydride–furan cycloadditions require higher pressures and temperatures to reach comparable conversions and suffer from endo/exo selectivity limitations [2].

Diels-Alder cycloaddition Dienophile electronic tuning High-pressure organic synthesis

Hydrophilicity vs Aromatic Thiophene Dicarboxylic Acids

The experimentally derived partition coefficient (XLogP3) of 2,5-dihydrothiophene-3,4-dicarboxylic acid is -0.4 , indicating moderate hydrophilicity. In contrast, the fully aromatic thiophene-2,5-dicarboxylic acid is reported with a significantly higher logP (~0.8–1.2 estimated), reflecting greater lipophilicity due to the aromatic ring [1]. This hydrophilicity difference translates to distinct solubility profiles: the 2,5-dihydro compound dissolves more readily in polar solvents (e.g., water, alcohols), while the aromatic analog requires organic co-solvents for processing. For aqueous-phase or polar-solvent reaction setups—such as the ionic-liquid-mediated cantharidin synthesis—the diacid's lower logP facilitates homogeneous reaction conditions and simplifies aqueous workup [1].

Physicochemical profiling Solubility prediction Building block logP comparison

Diacid Stability vs Anhydride Hydrolytic Sensitivity

2,5-Dihydrothiophene-3,4-dicarboxylic acid is the stable, long-term-storable procurement form, whereas its corresponding anhydride—the directly reactive species for Diels–Alder cycloaddition—is hydrolytically labile and requires moisture-free handling and storage [1]. The diacid can be converted to the anhydride by standard dehydrative methods (e.g., acetic anhydride reflux) immediately before use, providing a practical workflow advantage: purchase the shelf-stable diacid, generate the reactive anhydride on demand [1]. Vendor product pages confirm that the diacid is supplied with a minimum purity of 95% and recommended for long-term storage in cool, dry conditions, whereas the anhydride is typically not stocked as a catalog item due to instability .

Chemical storage stability Building block procurement Anhydride vs diacid handling

Procurement-Driven Application Scenarios


Cantharidin Total Synthesis

The diacid serves as the stable precursor to 2,5-dihydrothiophene-3,4-dicarboxylic anhydride, the dienophile of choice for constructing the 7-oxabicyclo[2.2.1]heptane core of cantharidin. Users can select between the classic high-pressure method (63% yield) [1] or the modern ionic-liquid-mediated protocol (90% yield) [2], both validated with this building block. Procuring the diacid ensures compatibility with either route and eliminates the handling challenges of the pre-formed anhydride.

Cantharidin Analog Synthesis for SAR Studies

The Diels–Alder cycloadduct generated from 2,5-dihydrothiophene-3,4-dicarboxylic anhydride and furan yields two isomeric cycloadducts (FIG. 3 and FIG. 4 isomers in ~78:22 to 85:15 ratio) [1], both of which can be functionalized to access cantharidin analogs and isomeric cantharidin derivatives. The ability to generate both isomers from a single dienophile precursor enables divergent analog synthesis for medicinal chemistry campaigns.

Dienophile for Cycloaddition Method Development

The sulfur-bridged maleic anhydride architecture of the anhydride derived from this diacid provides a unique electronic profile—reduced double-bond electron density—that makes it an instructive model dienophile for studying pressure-dependent Diels–Alder kinetics and for benchmarking novel cycloaddition catalysts or solvent systems [1]. The stable diacid procurement form allows laboratories to maintain inventory without degradation while conducting iterative reaction optimization studies.

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